

5-Methoxy-2,3-dihydrobenzofuran-2-carboxylic Acid: A Comprehensive Technical Review

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Compound of Interest

Compound Name: 5-Methoxy-2,3-dihydrobenzofuran-2-carboxylic acid

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Introduction

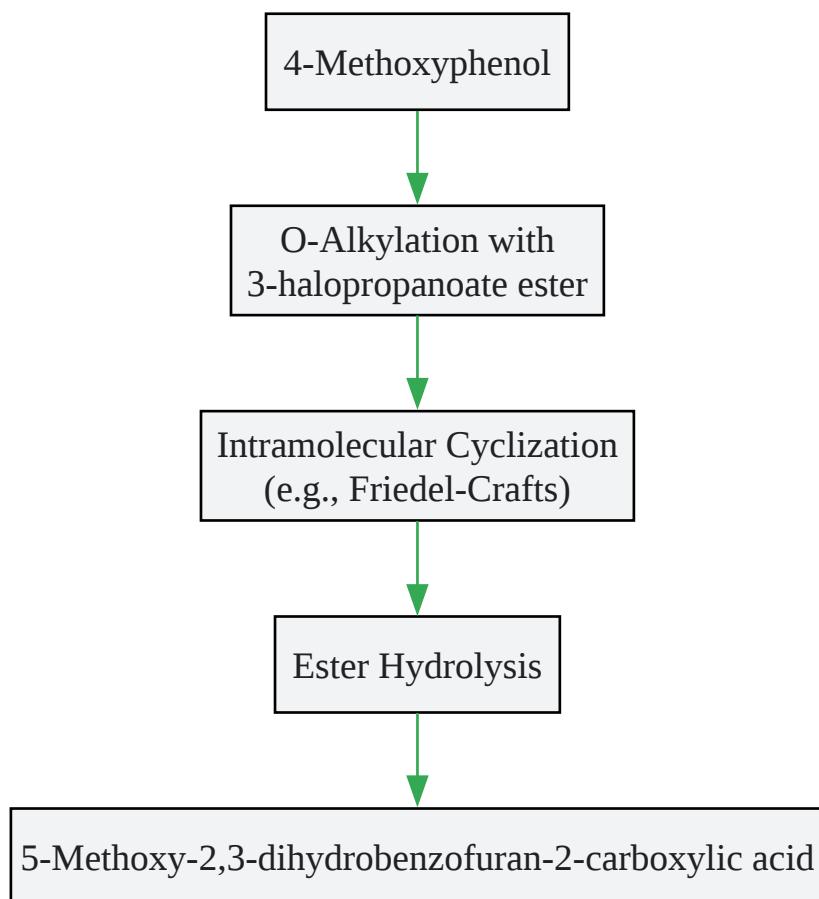
5-Methoxy-2,3-dihydrobenzofuran-2-carboxylic acid is a heterocyclic compound belonging to the dihydrobenzofuran class of molecules. This scaffold is of significant interest in medicinal chemistry due to the wide range of biological activities exhibited by its derivatives. Natural and synthetic benzofurans are known to possess anti-inflammatory, anticancer, antimicrobial, neuroprotective, and antioxidant properties.^{[1][2]} The dihydrobenzofuran core, in particular, is a structural motif found in numerous biologically active natural products. This review provides a technical guide to the synthesis, potential biological activities, and associated signaling pathways of **5-Methoxy-2,3-dihydrobenzofuran-2-carboxylic acid** and its close derivatives, based on the current scientific literature.

Synthesis and Chemical Properties

While specific literature detailing the synthesis of **5-Methoxy-2,3-dihydrobenzofuran-2-carboxylic acid** is not abundant, its preparation can be inferred from established methods for analogous structures. A common route involves the cyclization of a suitably substituted phenol. A plausible synthetic pathway is outlined below.

Proposed Synthetic Pathway

The synthesis would likely begin with a methoxy-substituted phenol, which undergoes O-alkylation with an appropriate three-carbon synthon bearing a protected carboxylic acid or a precursor group. This is followed by an intramolecular cyclization to form the dihydrobenzofuran ring, and subsequent deprotection or conversion of the side chain to the carboxylic acid.



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Caption: Proposed synthetic workflow for **5-Methoxy-2,3-dihydrobenzofuran-2-carboxylic acid**.

Detailed Experimental Protocols

Based on reported syntheses of similar compounds, such as 6-acetyl-5-methoxy-2-methylbenzofuran-3-carboxylic acid, a representative protocol for the hydrolysis of a corresponding ester precursor is provided.[3]

Protocol: Hydrolysis of Methyl 5-Methoxy-2,3-dihydrobenzofuran-2-carboxylate

- Reaction Setup: A mixture of methyl 5-methoxy-2,3-dihydrobenzofuran-2-carboxylate (1 equivalent) and 2 M sodium hydroxide (1.5 equivalents) in ethanol is prepared in a round-bottom flask.
- Heating: The reaction mixture is heated to reflux for 1 hour.
- Solvent Removal: The bulk of the solvent is evaporated under reduced pressure.
- Acidification: The residue is acidified with 2 M hydrochloric acid, resulting in the precipitation of the carboxylic acid.
- Isolation: The precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield the final product.

Biological Activity and Therapeutic Potential

Research into the biological activities of **5-Methoxy-2,3-dihydrobenzofuran-2-carboxylic acid** itself is limited. However, extensive studies on its structural analogs, particularly other dihydrobenzofuran and benzofuran derivatives, reveal a broad spectrum of pharmacological effects. These compounds have shown promise as anticancer, anti-inflammatory, and neuroprotective agents.

Anticancer Activity

Numerous derivatives of the benzofuran and dihydrobenzofuran scaffold have demonstrated significant cytotoxic activity against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and the inhibition of key signaling pathways involved in cancer cell proliferation and survival, such as the NF-κB pathway.^[4]

Table 1: Anticancer Activity of Selected Benzofuran Derivatives

Compound/Derivative	Cancer Cell Line	IC50 / GI50 (μM)	Reference
Benzofuran-2-carboxamide derivative 35	ACHN (renal)	2.74	[5]
Benzofuran-2-carboxamide derivative 35	HCT15 (colon)	2.37	[5]
Benzofuran-2-carboxamide derivative 35	MM231 (breast)	2.20	[5]
Benzofuran-2-carboxamide derivative 35	NUGC-3 (gastric)	2.48	[5]
Benzofuran-2-carboxamide derivative 35	NCI-H23 (lung)	5.86	[5]
Benzofuran-2-carboxamide derivative 35	PC-3 (prostate)	2.68	[5]
1-(benzofuran-3-yl)-1H-1,2,3-triazole derivative 50g	HCT-116 (colon)	0.87	[6]
1-(benzofuran-3-yl)-1H-1,2,3-triazole derivative 50g	HeLa (cervical)	0.73	[6]
1-(benzofuran-3-yl)-1H-1,2,3-triazole derivative 50g	HepG2 (liver)	5.74	[6]
1-(benzofuran-3-yl)-1H-1,2,3-triazole derivative 50g	A549 (lung)	0.57	[6]

Anti-inflammatory Activity

Derivatives of 2,3-dihydrobenzofuran have been shown to possess anti-inflammatory properties. A patent application describes 2,3-dihydro-5-methoxy-4,6,7-trimethyl-2-(RS)-benzofuranacetic acid as being effective in treating inflammation of mucous membranes and possessing antioxidant and radical-scavenging actions.^[7] Furthermore, studies on other methoxy-substituted trans-2,3-diaryl-2,3-dihydrobenzofurans have demonstrated their ability to inhibit the NF-κB pathway and restore normal levels of reactive oxygen species (ROS) and nitric oxide (NO) upon lipopolysaccharide (LPS) activation in U937 cells.^{[1][8]}

Table 2: Anti-inflammatory Activity of a Related Dihydrobenzofuran Derivative

Compound	Assay	IC50 (μM)	Reference
Dihydrobenzofuran derivative 38	NO Production Inhibition	5.28	[5]

Neuroprotective Activity

Novel 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives have been synthesized and evaluated for their neuroprotective and antioxidant activities. Some of these compounds exhibited considerable protection against NMDA-induced excitotoxic neuronal cell damage.^[2] This suggests that the 5-methoxy isomer could also possess neuroprotective potential.

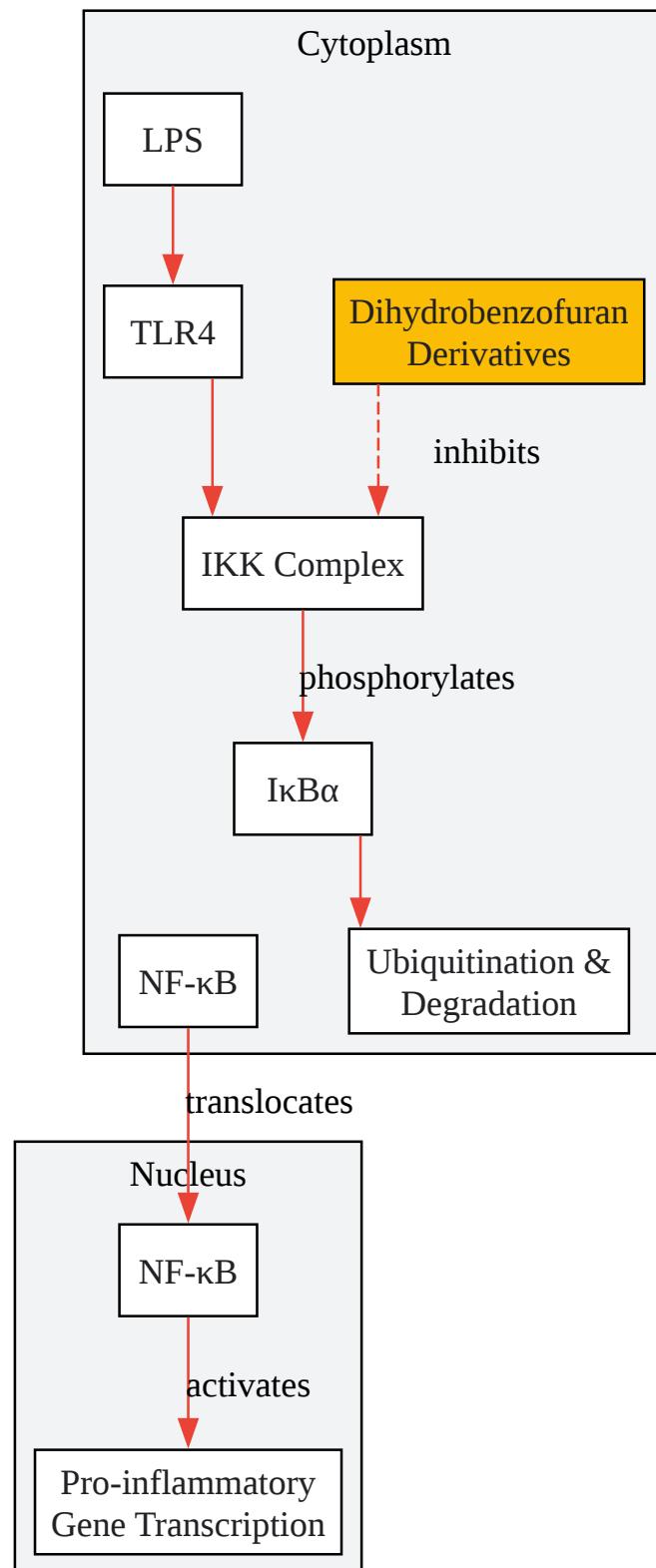
Signaling Pathways

The biological effects of benzofuran and dihydrobenzofuran derivatives are often mediated through their interaction with key cellular signaling pathways. The NF-κB and MAPK pathways are frequently implicated in their anti-inflammatory and anticancer activities.

NF-κB Signaling Pathway in Inflammation

The NF-κB signaling pathway is a central regulator of inflammation. Upon stimulation by inflammatory signals like LPS, the IKK complex phosphorylates IκBα, leading to its ubiquitination and degradation. This releases NF-κB to translocate to the nucleus and activate

the transcription of pro-inflammatory genes. Dihydrobenzofuran derivatives have been shown to inhibit this pathway.^[1]



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Caption: Inhibition of the NF-κB signaling pathway by dihydrobenzofuran derivatives.

Conclusion

5-Methoxy-2,3-dihydrobenzofuran-2-carboxylic acid belongs to a class of compounds with significant therapeutic potential. While direct research on this specific molecule is limited, the extensive data on its close analogs strongly suggest that it is a promising candidate for further investigation, particularly in the areas of oncology, inflammation, and neuroprotection. The synthesis is feasible through established chemical routes, and its biological activity is likely mediated through well-characterized signaling pathways such as NF-κB. Further studies are warranted to fully elucidate the pharmacological profile of this compound and its potential for drug development.

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